2,3-Dichloro-1,1,1-trifluoropropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMGASHUZRHZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870507 | |
| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-75-0 | |
| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,3-dichloro-1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-1,1,1-trifluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds continues to be a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast arsenal of fluorinated building blocks, small, functionalized propane backbones represent a versatile platform for introducing the trifluoromethyl group—a privileged motif in a significant portion of today's pharmaceuticals.[3][4] This guide focuses on a specific, yet potentially underutilized, member of this class: 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db). While historically recognized for its applications in materials science, its utility as a reactive intermediate presents intriguing possibilities for the synthesis of complex fluorinated molecules relevant to drug discovery. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, reactivity, and characterization, and exploring its potential as a valuable synthon for the research and drug development community.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is paramount for reproducible and safe research. This compound is known by several synonyms and identifiers across various chemical databases and regulatory bodies. Establishing a clear understanding of its nomenclature is the first step in harnessing its synthetic potential.
The standard IUPAC name for this compound is This compound .[5] It is also commonly referred to by its hydrochlorofluorocarbon (HCFC) designation, HCFC-243db .[5] This nomenclature provides information about its structure: the '2' indicates a two-carbon backbone (ethane-based for numbering), the '4' indicates the number of chlorine atoms (3+1), the '3' represents the number of fluorine atoms, and 'db' specifies the isomer.
A comprehensive list of its identifiers is provided in the table below for cross-referencing purposes.
| Identifier Type | Value | Source |
| CAS Number | 338-75-0 | [5][6] |
| IUPAC Name | This compound | [5] |
| Common Synonyms | HCFC-243db, R 243db | [5] |
| Molecular Formula | C₃H₃Cl₂F₃ | [5] |
| InChI | InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | [5] |
| InChIKey | QJMGASHUZRHZBT-UHFFFAOYSA-N | [5][6] |
| SMILES | C(C(C(F)(F)F)Cl)Cl | [5] |
| EC Number | 811-709-7 | [5] |
| Beilstein Registry No. | 1737810 | [5] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, reaction monitoring, and characterization.
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[7] Its key physicochemical properties are summarized below.
| Property | Value | Unit | Source |
| Molecular Weight | 166.95 | g/mol | [5] |
| Boiling Point | 76-77 (349-350 K) | °C (K) | [6] |
| Density | ~1.42 | g/cm³ | [8] |
| LogP | 2.39 | [8] |
Spectroscopic Data and Interpretation
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a key technique for identifying this compound. The fragmentation pattern is influenced by the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the stable trifluoromethyl group.
-
Molecular Ion (M⁺): The molecular ion peak would be expected around m/z 166, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).
-
Key Fragments: PubChem lists the most prominent peaks observed in its GC-MS analysis as m/z 130, 49, and 98.[5] The base peak at m/z 130 likely corresponds to the loss of a chlorine atom ([M-Cl]⁺). The presence of a strong m/z 43 peak can be indicative of a propyl cation fragment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the C2 position, making the two protons on C3 diastereotopic. This would result in a complex multiplet pattern for the -CH₂Cl and -CHCl- groups.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments.
-
¹⁹F NMR: The three fluorine atoms are chemically equivalent and would give rise to a single signal, likely a doublet due to coupling with the proton on C2. The chemical shift of trifluoromethyl groups can be sensitive to the electronic environment and solvent.[9][10][11]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the 1100-1350 cm⁻¹ region, and C-Cl stretching vibrations, which are expected in the 600-800 cm⁻¹ range. C-H stretching and bending vibrations will also be present.
Synthesis and Reaction Mechanisms
The primary route for the synthesis of this compound involves a carbene-mediated reaction starting from the readily available 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).[8] This approach highlights a powerful C-C bond-forming strategy for constructing fluorinated propane backbones.
Synthesis via Carbene Insertion
The synthesis proceeds by the generation of a trifluoromethylchlorocarbene intermediate from HCFC-123, which then reacts with methyl chloride.[8] This process can be carried out in either the liquid or gas phase.
Caption: Synthesis of HCFC-243db via carbene generation and insertion.
Mechanism:
-
Carbene Formation: The reaction is initiated by the dehydrochlorination of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).[8]
-
Liquid Phase: This is typically achieved using a strong base, such as 50% aqueous sodium hydroxide, in the presence of a phase-transfer catalyst (PTC).[8][12] The PTC facilitates the transport of the hydroxide ion into the organic phase where it can deprotonate the HCFC-123, leading to the elimination of HCl and the formation of the trifluoromethylchlorocarbene.
-
Gas Phase: Alternatively, the carbene can be generated by high-temperature pyrolysis of HCFC-123.[8]
-
-
Carbene Insertion: The highly reactive carbene intermediate then undergoes an insertion reaction into the C-H bond of methyl chloride to form the final product, this compound.[8]
Experimental Protocol (Illustrative)
While the patent literature provides the conceptual framework, a detailed, validated laboratory protocol is not publicly available.[8] The following is an illustrative procedure based on general principles of phase-transfer catalyzed carbene reactions. This protocol should be considered a starting point and requires optimization and rigorous safety assessment before implementation.
Objective: To synthesize this compound from 2,2-dichloro-1,1,1-trifluoroethane.
Materials:
-
2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)
-
Methyl chloride (or a suitable precursor)
-
50% Aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (DCM) or another suitable solvent
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under reflux and inert atmosphere
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The flask is charged with 2,2-dichloro-1,1,1-trifluoroethane, the phase-transfer catalyst (e.g., 1-5 mol%), and the solvent (e.g., DCM). Methyl chloride is then introduced, either as a condensed liquid at low temperature or bubbled through the reaction mixture.
-
Reaction Initiation: The mixture is cooled in an ice bath, and 50% aqueous sodium hydroxide is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermicity of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by GC-MS analysis of aliquots taken from the organic layer.
-
Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Self-Validation:
-
Yield: The isolated yield of the purified product should be determined.
-
Purity: The purity of the final product should be assessed using GC-MS and NMR spectroscopy.
-
Characterization: The identity of the product should be confirmed by comparing its spectroscopic data (MS, NMR, IR) with the expected patterns.
Reactivity and Synthetic Utility
This compound is a valuable intermediate primarily due to the reactivity of its two chlorine atoms, which can be manipulated to introduce further functionality.
Dehydrochlorination
The most prominent reaction of this compound is dehydrochlorination to form unsaturated compounds. The elimination of HCl can be controlled to yield different products.
-
Formation of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf): Treatment with a suitable base can selectively remove HCl to form the corresponding alkene. This reaction is a key step in the production of next-generation refrigerants and foam-blowing agents.[8]
Caption: Dehydrochlorination of HCFC-243db to HCFO-1233xf.
Fluorination
Further fluorination of this compound can be achieved by reaction with hydrogen fluoride (HF) in the gas phase over a fluorination catalyst. This process is used to synthesize more highly fluorinated propanes and propenes, such as 2,3,3,3-tetrafluoropropene (HFO-1234yf).[13]
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound in the synthesis of marketed drugs are not widely documented, its potential as a trifluoromethylated C3 building block is significant. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3]
This compound can serve as a precursor to a variety of functionalized trifluoromethylated propanes and propenes. These derivatives can then be incorporated into larger molecules of pharmaceutical interest. For example, the double bond in 2-chloro-3,3,3-trifluoropropene, derived from this compound, is amenable to a wide range of synthetic transformations, allowing for the introduction of diverse functional groups.
The strategic value of this compound lies in its ability to provide a three-carbon chain with a terminal trifluoromethyl group and handles for further chemical modification at the other two positions. This makes it a potentially valuable starting material for the synthesis of novel trifluoromethylated analogs of known bioactive scaffolds.
Safety, Handling, and Disposal
As a senior application scientist, ensuring the safe handling and disposal of all chemicals is of utmost importance. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[5]
-
H335: May cause respiratory irritation.
-
H336: May cause drowsiness or dizziness.
-
H420: Harms public health and the environment by destroying ozone in the upper atmosphere.
Signal Word: Warning[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Disposal
Waste material must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. Due to its potential to harm the ozone layer, it should not be released into the environment.
Conclusion
This compound (HCFC-243db) is a versatile fluorinated compound with established utility in the synthesis of next-generation materials. While its direct application in drug development is not yet prevalent, its role as a trifluoromethylated C3 building block presents a compelling opportunity for medicinal chemists. The synthetic pathways, particularly those involving carbene chemistry, offer a viable route to this and other related fluorinated propanes. With a thorough understanding of its properties, synthesis, reactivity, and safe handling procedures as outlined in this guide, researchers are well-equipped to explore the full potential of this compound in the design and synthesis of novel, high-value molecules for the pharmaceutical industry.
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An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-1,1,1-trifluoropropane
Abstract
This technical guide provides a comprehensive overview of the fundamental physical properties, specifically the boiling and melting points, of 2,3-Dichloro-1,1,1-trifluoropropane (CAS No. 338-75-0). This document is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and reliable data for experimental design, process optimization, and safety assessments. The guide synthesizes data from authoritative sources, details the methodologies for property determination, and offers expert insights into the causal factors influencing these critical parameters.
Introduction and Compound Profile
This compound, also known by its refrigerant designation HCFC-243db, is a halogenated organic compound.[1] It is a colorless liquid at standard temperature and pressure.[1][2] Structurally, it consists of a propane backbone with two chlorine atoms and three fluorine atoms attached.[1][2] This substitution pattern imparts specific chemical and physical characteristics, making it a compound of interest for various applications, including its use as a refrigerant, a propellant in aerosol products, a solvent, and as an intermediate in chemical synthesis.[2][3] Understanding its thermal properties, such as the boiling and melting points, is paramount for its handling, storage, and application.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized in the table below. These values are compiled from various scientific databases and chemical suppliers.
| Property | Value | Source(s) |
| Boiling Point | 47-48 °C (320.15-321.15 K) | Guidechem[2] |
| 76-77 °C (349.15-350.15 K) | ChemicalBook, Chemsrc[3][4] | |
| 349.9 K (76.75 °C) | NIST[5][6] | |
| Melting Point | -104 °C (169.15 K) | Guidechem[2] |
| 172.60 K (-100.55 °C) | Cheméo (Joback Calculated)[5] | |
| Molecular Formula | C₃H₃Cl₂F₃ | PubChem[7] |
| Molecular Weight | 166.95 g/mol | PubChem[7] |
| Density | ~1.419 g/cm³ | Chemsrc[4] |
| Appearance | Colorless liquid | Guidechem[2] |
| CAS Number | 338-75-0 | PubChem[7] |
Analysis of Discrepancies in Reported Values
It is important to note the variation in the reported boiling point. While Guidechem reports a boiling point of 47-48°C, several other sources, including NIST, ChemicalBook, and Chemsrc, cite a higher range of 76-77°C.[2][3][4][6] This discrepancy could be attributed to differences in experimental conditions, such as atmospheric pressure, or the purity of the sample tested. The NIST value of 349.9 K (76.75 °C) is considered a highly reliable reference point.[6] The melting point is more consistent across sources, with a reported value of -104°C.[2]
Experimental Determination of Thermal Properties
The accurate determination of boiling and melting points is crucial for the characterization of any chemical compound. The following sections detail the standard methodologies for these measurements.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Protocol: Distillation Method
-
Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a pure sample of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure deviates from standard pressure (1 atm or 760 mmHg), a pressure correction should be applied.
Causality and Expert Insights: The choice of the distillation method is based on its ability to provide a precise boiling point for a pure substance. The boiling chips are essential to prevent bumping and ensure smooth boiling. The rate of heating must be controlled to maintain thermal equilibrium between the liquid and vapor phases.
Workflow for Boiling Point Determination
Caption: Workflow for experimental boiling point determination.
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state.
Protocol: Capillary Method
-
Sample Preparation: Finely powder the solid sample (frozen this compound) and pack it into a capillary tube.
-
Apparatus: Place the capillary tube in a melting point apparatus equipped with a calibrated thermometer or temperature probe and a cooling stage.
-
Cooling and Heating: Cool the stage to below the expected melting point and then slowly heat it.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. The range between these two temperatures is the melting range.
-
Purity Assessment: A sharp melting point (a narrow range) is indicative of a pure compound.
Causality and Expert Insights: The rate of heating is a critical parameter. A slow heating rate (1-2 °C per minute) is necessary to ensure that the temperature of the heating block and the sample are in equilibrium. A rapid heating rate can lead to an erroneously high and broad melting range.
Workflow for Melting Point Determination
Caption: Workflow for experimental melting point determination.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the reported data, all experimental protocols must be self-validating. This involves:
-
Calibration: Regular calibration of thermometers and pressure sensors against certified standards.
-
System Suitability: Running a known standard with a well-defined boiling or melting point to verify the accuracy of the apparatus and procedure before testing the sample.
-
Replicates: Performing multiple measurements to ensure reproducibility and calculating the mean and standard deviation.
Conclusion
The boiling and melting points are critical parameters for the safe and effective use of this compound. This guide has provided a consolidated summary of these properties from reputable sources, outlined standard experimental procedures for their determination, and offered insights into best practices for ensuring data integrity. The most reliable boiling point is in the range of 76-77°C, while the melting point is consistently reported at approximately -104°C. Adherence to rigorous experimental protocols is essential for validating these values in a laboratory setting.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 2,3-dichloro-1,1,1-trifluoro- (CAS 338-75-0). Retrieved from [Link]
-
NIST. (n.d.). Propane, 2,3-dichloro-1,1,1-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2025). This compound(CAS#:338-75-0). Retrieved from [Link]
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- 6. Propane, 2,3-dichloro-1,1,1-trifluoro- [webbook.nist.gov]
- 7. This compound | C3H3Cl2F3 | CID 9561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Safe Handling and Storage of Chlorinated Fluorocarbons in a Research Environment
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the safe handling and storage of chlorinated fluorocarbons (CFCs). While the production of most CFCs has been phased out due to their detrimental effect on the ozone layer, these compounds may still be present in older equipment or used in specific, niche research applications.[1] Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Understanding Chlorinated Fluorocarbons (CFCs)
Chlorinated fluorocarbons are organic compounds composed of chlorine, fluorine, carbon, and hydrogen.[1] Historically, they were widely used as refrigerants, aerosol propellants, solvents, and fire-extinguishing agents due to their non-toxic and nonflammable properties.[1] However, their chemical stability allows them to persist in the atmosphere and contribute to the depletion of the stratospheric ozone layer.[1][2] International agreements like the Montreal Protocol and national regulations such as the U.S. Clean Air Act have largely curtailed their production and use.[2][3][4]
In a modern research setting, encounters with CFCs are most likely to occur through:
-
Maintenance of older refrigeration and air conditioning units.[1]
-
Use as a reference standard in analytical chemistry.
-
Specific, legacy experimental protocols.
Given their potential for environmental harm and the health risks associated with exposure to their breakdown products or high concentrations, stringent handling and storage procedures are imperative.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of safely working with any hazardous chemical. For CFCs, the primary risks are not typically acute toxicity from the compound itself, but rather the consequences of their physical properties and potential for oxygen displacement in enclosed spaces.
Key Hazards:
-
Asphyxiation: CFCs are denser than air and can accumulate in low-lying areas, displacing oxygen.[5] This is a significant risk in confined or poorly ventilated spaces.
-
Cardiac Arrhythmia: High concentrations of some CFCs can sensitize the heart to adrenaline, potentially leading to cardiac arrhythmia.[6]
-
Thermal Hazards: Contact with rapidly expanding liquid CFCs can cause frostbite.
-
Hazardous Decomposition Products: In the presence of high heat or open flames, CFCs can decompose into toxic and corrosive gases such as phosgene, hydrogen chloride, and hydrogen fluoride.
Risk Mitigation Strategies:
-
Engineering Controls: The primary method for mitigating risks is through robust engineering controls.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving CFCs.
-
Training: All personnel handling CFCs must be trained on the specific hazards, handling procedures, and emergency protocols.
-
Inventory Management: Maintain a minimal inventory of CFCs.[8]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dictated by the specific task and the potential for exposure. The following table outlines the minimum recommended PPE for handling CFCs in a laboratory setting.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transferring small quantities in a fume hood | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required if fume hood is functioning correctly |
| Connecting/disconnecting pressurized cylinders | Safety goggles or face shield[9][10] | Insulated gloves[5][10] | Lab coat | Available for emergency use |
| Responding to a small leak | Safety goggles | Chemical-resistant gloves (e.g., Viton® or butyl rubber) | Lab coat | Air-purifying respirator with appropriate cartridges (if concentrations are known and below IDLH) or a self-contained breathing apparatus (SCBA) for unknown or high concentrations.[5][11] |
| Responding to a large leak/spill | Gas-tight goggles and face shield | Chemical-resistant gloves | Chemical-resistant suit/apron | Self-contained breathing apparatus (SCBA)[5] |
This table provides general guidance. A task-specific risk assessment should always be performed to determine the appropriate level of PPE.[9][12]
Storage Procedures for Chlorinated Fluorocarbons
Proper storage of CFCs is crucial to prevent accidental release and maintain the integrity of the chemical. CFCs are typically supplied as liquefied compressed gases in cylinders.
General Storage Guidelines:
-
Designated Storage Area: Store CFC cylinders in a dedicated, well-ventilated, and clearly labeled area.[7][13]
-
Temperature Control: Do not expose cylinders to temperatures above 45°C (113°F).[5] Store them in a cool, dry place away from direct sunlight and other heat sources.[5][8]
-
Security: Storage areas should be secured to prevent unauthorized access.[13]
-
Cylinder Restraint: All compressed gas cylinders, full or empty, must be securely fastened with chains or straps to a wall or stable rack to prevent tipping.[13]
-
Valve Protection: Keep valve protection caps on cylinders at all times, except when the cylinder is in use.[5]
-
Incompatible Materials: Segregate CFCs from incompatible materials. Although generally non-reactive, they should not be stored with alkali metals (e.g., sodium, potassium) as mixing could cause an explosion.[14]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and hazard warnings.[14][15]
Storage Workflow Diagram:
Caption: Workflow for the safe receipt and storage of CFC cylinders.
Handling and Use Protocols
Protocol 1: Transfer of Small Quantities of Liquid CFCs
This protocol is for transferring small volumes of liquid CFCs from a cylinder to a smaller, suitable container within a chemical fume hood.
Materials:
-
CFC cylinder with a dip tube
-
Appropriate CGA-approved regulator and transfer line
-
Receiving vessel (pressure-rated if necessary)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Appropriate PPE (see table above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Securely clamp the receiving vessel in the low-temperature bath.
-
Inspect the cylinder valve, regulator, and transfer line for any signs of damage or contamination.
-
-
Connection:
-
Ensure the cylinder is securely strapped in place.
-
Connect the regulator to the cylinder valve. Tighten the connection using the appropriate wrench. Do not overtighten.
-
Connect the transfer line from the regulator to the receiving vessel.
-
-
Transfer:
-
Slowly open the main cylinder valve.
-
Adjust the regulator to a low pressure to initiate a slow transfer of the liquid CFC.
-
Monitor the transfer process continuously.
-
Once the desired amount has been transferred, close the main cylinder valve.
-
-
Shutdown:
-
Vent the residual pressure in the regulator and transfer line into the fume hood's exhaust.
-
Close the regulator.
-
Disconnect the transfer line from the receiving vessel, then from the regulator.
-
Remove the regulator from the cylinder and replace the valve protection cap.
-
Label the receiving vessel appropriately.
-
Causality and Self-Validation:
-
Low-temperature bath: Chilling the receiving vessel creates a pressure differential that facilitates the transfer of the liquefied gas.
-
Slow transfer: Prevents rapid boiling and potential splashing of the cryogenic liquid.
-
Venting residual pressure: A critical safety step to prevent accidental release when disconnecting the equipment.
Protocol 2: General Handling of Pressurized Cylinders
-
Always assume a cylinder is full and handle it with care.[5]
-
Use a cylinder cart to transport cylinders; do not drag or roll them.
-
Never lift a cylinder by its valve or cap.[5]
-
Before connecting a regulator, open the cylinder valve for a brief moment to clear any debris from the outlet (this should only be done by trained personnel in a well-ventilated area).
-
Use only regulators and equipment approved for the specific gas.
Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
Emergency Response Decision Tree:
Caption: Decision tree for responding to a CFC leak or spill.
Exposure First Aid:
-
Inhalation: Move the affected person to fresh air immediately.[16] If breathing has stopped, perform artificial respiration.[16] Seek immediate medical attention.[16]
-
Skin Contact (Liquid): Flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[17] Do not rub the affected area. Remove contaminated clothing.[17] Seek medical attention for frostbite.
-
Eye Contact (Liquid): Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[17][18] Seek immediate medical attention.[17]
Waste Disposal and Decommissioning
The disposal of CFCs and equipment containing them is strictly regulated by the U.S. Environmental Protection Agency (EPA) under Section 608 of the Clean Air Act.[19]
-
Do Not Vent: It is illegal to intentionally release CFC refrigerants into the atmosphere.[5]
-
Certified Recovery: CFCs must be recovered from equipment by an EPA-certified technician using approved recovery equipment.[13][19]
-
Waste Containers: Recovered CFCs must be stored in approved recovery cylinders.[13] These cylinders are typically grey with a yellow top.
-
Disposal of Appliances: The final disposer of appliances containing CFCs is responsible for ensuring the refrigerant has been recovered.[20] This requires documentation from the person who recovered the refrigerant.[19][20]
-
Contact Environmental Health & Safety (EHS): All disposal of CFCs and CFC-containing equipment must be coordinated through your institution's EHS department to ensure compliance with federal, state, and local regulations.
References
-
UCCS SAFE OPERATING PROCEDURE. (2021, September 22). University of Colorado Colorado Springs. [Link]
-
CFCs Checklist. Alberta Infrastructure. [Link]
-
Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
-
Stationary Refrigeration Safe Disposal Requirements. (2025, September 29). U.S. Environmental Protection Agency. [Link]
-
Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123). (2013, January). Government of Alberta. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
-
HVAC & Refrigeration Safety: Personal Protective Equipment (PPE). (2020, July 16). HVACR Career Connect NY. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University College Cork. [Link]
-
The Best PPE for HVAC Technicians. (2025, March 26). Tradify™. [Link]
-
Chemical Emergencies, Exposures, and Spills. University of Florida Environmental Health and Safety. [Link]
-
Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. (2024, August 26). Canadian Scientific. [Link]
-
Safe handling when working with refrigerants. Issuu. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
-
Appliance Disposal. (2025, July 18). U.S. Environmental Protection Agency. [Link]
-
The Importance of PPE for HVAC Contractors. (2024, January 4). Donnelly Mechanical. [Link]
-
Preventing Death from Excessive Exposure to Chlorofluorocarbon 113 (CFC-113). NIOSH. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
What PPE Is Needed For Cryogenic Fluid?. Hazchem Safety Ltd. [Link]
-
40 CFR Part 82 -- Protection of Stratospheric Ozone. eCFR. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
EPA Finalizes Rule to Limit Refrigerant Program to Ozone Depleting Substances. (2020, March 4). The National Law Review. [Link]
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- 6. Preventing Death from Excessive Exposure to Chlorofluorocarbon 113 (CFC-113) | NIOSH | CDC [cdc.gov]
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- 8. utsc.utoronto.ca [utsc.utoronto.ca]
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- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Application Notes and Protocols for the Use of 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) as a Refrigerant
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) as a refrigerant. While primarily known as a chemical intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, its own properties suggest a potential, albeit un-validated, role in specialized cooling applications. This guide furnishes detailed application notes, physicochemical and thermodynamic properties, safety protocols, and experimental methodologies for the evaluation of its performance and material compatibility. The information presented herein is intended to serve as a foundational resource for pioneering research into novel refrigeration technologies.
Introduction and Rationale
The ongoing phase-out of traditional hydrochlorofluorocarbons (HCFCs) and the increasing scrutiny of hydrofluorocarbons (HFCs) due to their high Global Warming Potential (GWP) have catalyzed the search for alternative refrigerants. This compound, also known as HCFC-243db, is a hydrochlorofluorocarbon that has garnered attention as a precursor in the production of low-GWP refrigerants such as 2,3,3,3-tetrafluoropropene (HFO-1234yf). However, the inherent thermophysical properties of HCFC-243db itself warrant an investigation into its viability as a primary or secondary refrigerant in niche applications.
This guide provides the necessary framework for such an investigation. It is structured to provide a deep dive into the known characteristics of HCFC-243db, followed by detailed protocols to systematically evaluate its performance in a vapor-compression refrigeration cycle and its compatibility with common materials of construction. The causality behind each experimental choice is elucidated to empower the researcher with a robust understanding of the evaluation process.
Physicochemical and Thermodynamic Properties
A thorough understanding of a refrigerant's properties is paramount to predicting its behavior in a cooling system. The following tables summarize the known and calculated properties of HCFC-243db.
Table 1: General and Physicochemical Properties of HCFC-243db
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Refrigerant Designation | HCFC-243db, R-243db | [1] |
| CAS Number | 338-75-0 | [1] |
| Molecular Formula | C₃H₃Cl₂F₃ | [1] |
| Molecular Weight | 166.96 g/mol | [1][2] |
| Normal Boiling Point | 76.45 °C (349.6 K) | [2][3] |
| Melting Point | -100.55 °C (172.6 K) | [2] |
| Critical Temperature (Calculated) | 231.66 °C (504.81 K) | [2] |
| Critical Pressure (Calculated) | 3509.58 kPa | [2] |
Table 2: Calculated Thermodynamic Properties of HCFC-243db
| Temperature (K) | Vapor Pressure (kPa) | Liquid Density ( kg/m ³) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |
| 273.15 | 3.05 | 1500.80 | - |
| 293.15 | 9.54 | 1462.30 | - |
| 313.15 | 25.43 | 1422.80 | - |
| 337.04 | - | - | 135.37 |
| 349.60 (Boiling Point) | 101.325 | - | - |
| 365.00 | - | - | 141.91 |
| 392.96 | - | - | 148.04 |
| 420.93 | - | - | 153.78 |
| 448.89 | - | - | 159.15 |
| 476.85 | - | - | 164.16 |
| 504.81 | - | - | 168.83 |
| Data in this table is based on calculated properties and should be experimentally verified. Source:[2] |
Safety and Environmental Profile
As a hydrochlorofluorocarbon, HCFC-243db is subject to environmental regulations due to its ozone-depleting potential. Its safety profile also necessitates careful handling protocols.
3.1. GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), HCFC-243db is classified with the following hazards:
-
H335: May cause respiratory irritation. [1]
-
H336: May cause drowsiness or dizziness. [1]
-
H420: Harms public health and the environment by destroying ozone in the upper atmosphere. [1]
3.2. Safety Precautions and Handling
Given its hazard classification, the following precautions are mandatory when handling HCFC-243db:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat. In case of potential for significant inhalation exposure, a respirator with an organic vapor cartridge may be necessary.
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed.
3.3. Environmental Considerations
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of HCFC-243db as a refrigerant. These are based on established industry standards and can be adapted to specific laboratory setups.
4.1. Protocol for Refrigerant Performance Evaluation
Objective: To determine the Coefficient of Performance (COP), cooling capacity, and other key performance indicators of HCFC-243db in a vapor-compression refrigeration cycle.
Materials and Equipment:
-
Vapor-compression refrigeration test rig equipped with:
-
Compressor (hermetic or semi-hermetic)
-
Condenser (air-cooled or water-cooled)
-
Evaporator (air-cooled or water-cooled)
-
Thermostatic or electronic expansion valve
-
Sight glass and filter-drier
-
Pressure transducers and thermocouples at the inlet and outlet of each major component
-
Refrigerant flow meter
-
Power meter for the compressor
-
-
HCFC-243db refrigerant (high purity)
-
Compatible refrigeration lubricant (see Section 5)
-
Data acquisition system
-
Refrigerant recovery unit
Workflow Diagram:
Caption: Workflow for Refrigerant Performance Evaluation.
Step-by-Step Methodology:
-
System Preparation: a. Thoroughly evacuate the entire refrigeration system using a vacuum pump to a pressure below 500 microns to remove air and moisture. b. Charge the compressor with the appropriate amount and type of compatible lubricant. c. Charge the system with the precise weight of HCFC-243db refrigerant as specified by the system manufacturer or design calculations.
-
Performance Testing: a. Set the desired operating conditions by controlling the heat load on the evaporator and the heat rejection from the condenser to achieve the target evaporating and condensing temperatures. b. Allow the system to run until it reaches a steady state, characterized by stable temperatures and pressures throughout the cycle for at least 30 minutes. c. Once at a steady state, record the following data using the data acquisition system for a continuous period of at least 30 minutes:
- Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
- Pressures at the inlet and outlet of the compressor, condenser, and evaporator.
- Refrigerant mass flow rate.
- Power consumption of the compressor. d. Vary the operating conditions (e.g., change the evaporator heat load or condenser temperature) and repeat steps 2b and 2c to evaluate performance across a range of conditions.
-
Data Analysis: a. For each steady-state condition, calculate the following:
- Refrigerating Effect (Qe): Qe = m_ref * (h_evap_out - h_evap_in), where m_ref is the refrigerant mass flow rate and h is the specific enthalpy.
- Compressor Work (Wc): Measured directly by the power meter.
- Coefficient of Performance (COP): COP = Qe / Wc.
- Cooling Capacity: The rate of heat removal at the evaporator. b. Plot COP and cooling capacity as a function of evaporating and condensing temperatures to characterize the performance of HCFC-243db.
4.2. Protocol for Material Compatibility Evaluation
Objective: To assess the compatibility of HCFC-243db and its mixture with a selected lubricant with common refrigeration system materials. This protocol is adapted from the principles of ASHRAE Standard 97.[4]
Materials and Equipment:
-
Sealed glass tubes or stainless steel pressure vessels
-
Oven with precise temperature control
-
HCFC-243db refrigerant
-
Selected lubricant(s) (e.g., mineral oil, polyolester oil)
-
Material coupons (e.g., copper, aluminum, steel)
-
Elastomer and polymer samples (e.g., Neoprene, Nitrile, PTFE)
-
Analytical balance
-
Micrometer or caliper
-
Gas chromatograph (GC) for refrigerant analysis (optional)
Workflow Diagram:
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Fluorinated Hydrocarbons
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
The introduction of fluorine into organic molecules is a cornerstone of modern drug development and materials science, imparting unique properties that can enhance efficacy, stability, and bioavailability.[1][2][3] However, the very nature of fluorination reactions often leads to complex product mixtures, presenting significant purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities and optimizing the purification of fluorinated hydrocarbons.
Frequently Asked Questions (FAQs)
Impurity Identification and Characterization
Q1: What are the most common impurities I should expect in my fluorinated hydrocarbon reaction?
A1: The impurity profile of a fluorination reaction is highly dependent on the specific reagents, starting materials, and reaction conditions. However, several classes of impurities are frequently encountered:
-
Unreacted Starting Material: Incomplete conversion is a common source of impurities. The presence of starting material can complicate downstream processing and analysis.
-
Hydrogen Fluoride (HF): Many fluorinating reagents release HF as a byproduct.[4] HF is corrosive and can react with both the desired product and other components in the reaction mixture.[5]
-
Over-fluorinated or Isomeric Byproducts: The high reactivity of some fluorinating agents can lead to the formation of products with multiple fluorine atoms or constitutional isomers.
-
Elimination Byproducts: Under certain conditions, especially with secondary or tertiary alcohols, elimination reactions can compete with nucleophilic substitution, leading to the formation of alkenes.[6]
-
Solvent-Related Impurities: Some fluorinating reagents can react with common organic solvents.[7] For instance, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[7]
-
Metal Catalyst Residues: If a metal catalyst is used in the fluorination step, residual metals may remain in the product.
Q2: What analytical techniques are best suited for identifying and quantifying impurities in my fluorinated product?
A2: A multi-pronged analytical approach is often necessary for comprehensive impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for identifying and quantifying fluorine-containing compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.[8] ¹H and ¹³C NMR are also essential for characterizing the overall structure of the desired product and any organic impurities.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and identifying volatile and non-volatile impurities, respectively.[9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination.
-
Combustion Ion Chromatography (CIC): CIC is a useful technique for determining the total amount of organofluorine compounds in a sample.[10][11] This can be particularly helpful for identifying unidentified organofluorine content.[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While direct fluorine detection by ICP-MS is challenging due to its high ionization potential, it is a powerful tool for quantifying residual metal catalysts.[12]
| Analytical Technique | Primary Use in Fluorinated Hydrocarbon Analysis | Strengths | Limitations |
| ¹⁹F NMR | Identification and quantification of fluorinated species. | High sensitivity, large chemical shift range.[8] | Requires specialized equipment and expertise. |
| LC-MS/GC-MS | Separation and identification of volatile and non-volatile impurities.[9] | High sensitivity and selectivity.[9] | May require derivatization for some compounds. |
| CIC | Total organofluorine content determination.[10] | Provides a measure of total fluorinated organic compounds. | Does not identify individual compounds.[11] |
| ICP-MS | Quantification of residual metal catalysts. | Extremely sensitive for most metals.[12] | Not suitable for direct fluorine analysis.[12] |
Troubleshooting Guides
This section addresses specific purification challenges in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Issue 1: Persistent Hydrogen Fluoride (HF) Contamination
Q: My crude product is highly acidic, and I suspect HF contamination. How can I effectively remove it?
A: The removal of HF is critical due to its corrosive nature and potential to interfere with subsequent reactions.[5] Several methods can be employed, with the choice depending on the properties of your target molecule and the scale of the reaction.
Causality: HF is a common byproduct of many fluorination reactions, especially when using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. It can form azeotropes with organic compounds, making simple distillation ineffective.[4]
Solutions:
-
Aqueous Workup: A standard and often effective method is to quench the reaction mixture with a mild aqueous base.
-
Rationale: The acidic HF is neutralized by the base to form a water-soluble salt, which can then be separated in the aqueous phase.
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during the extraction, adding brine can help to break it.
-
Product Solubility: If your product has some water solubility, multiple extractions with an organic solvent will be necessary to maximize recovery.
-
-
-
Solid-Phase Scavengers: Using a basic solid support can be a highly effective and convenient method for removing HF.
-
Rationale: Scavenger resins, such as those with amine functionalities, can selectively bind to and remove acidic impurities like HF.[13] This method avoids aqueous workups, which can be advantageous for water-sensitive compounds.
-
Troubleshooting:
-
Incomplete Removal: Ensure sufficient equivalents of the scavenger resin are used and allow for adequate stirring time.
-
Product Binding: Test a small sample first to ensure your desired product does not bind to the resin.
-
-
-
Adsorption on Inorganic Bases: Passing a solution of the crude product through a plug of a solid inorganic base can also remove HF.
-
Rationale: Materials like sodium bicarbonate or calcium carbonate can neutralize and adsorb HF.
-
Troubleshooting:
-
Clogging: Ensure the plug is not packed too tightly to avoid slow filtration.
-
Product Degradation: For highly sensitive compounds, a milder adsorbent may be necessary.
-
-
Workflow for HF Removal
Caption: Decision tree for selecting an appropriate HF removal method.
Issue 2: Difficulty Separating Product from Unreacted Starting Material
Q: My product and starting material have very similar polarities, making chromatographic separation challenging. What are my options?
A: This is a common challenge, particularly when the fluorination only introduces a single fluorine atom. The key is to exploit other physical or chemical differences between the two compounds.
Causality: The introduction of a fluorine atom can have a minimal impact on the overall polarity of a molecule, leading to co-elution in standard chromatography.
Solutions:
-
Reactive Scavenging: If the starting material has a reactive functional group that the product lacks (or vice versa), a scavenger resin can be used to selectively remove one component.[13]
-
Rationale: For example, if your starting material is an alcohol and your product is an alkyl fluoride, an isocyanate-functionalized resin can be used to react with and remove the unreacted alcohol.
-
Troubleshooting:
-
Slow Reaction: The scavenging reaction may require elevated temperatures or longer reaction times. Monitor by a suitable analytical technique (e.g., TLC, LC-MS).
-
Resin Compatibility: Ensure the chosen solvent is compatible with the scavenger resin.
-
-
-
Extractive Distillation: For volatile compounds with close boiling points, extractive distillation can be an effective separation technique.[14][15]
-
Rationale: A solvent is added to the mixture that selectively alters the relative volatility of the components, allowing for their separation by distillation.[14]
-
Troubleshooting:
-
Solvent Selection: The choice of the extractive solvent is critical and may require screening.
-
Azeotrope Formation: Be aware of the potential for forming new azeotropes with the added solvent.
-
-
-
Specialized Chromatography: If standard silica gel chromatography is ineffective, consider alternative stationary phases.
-
Rationale: Fluorous solid-phase extraction (F-SPE) or chromatography on a fluorinated stationary phase can be used to separate compounds based on their fluorine content.[16] Lightly fluorinated compounds will have a different affinity for these phases compared to their non-fluorinated counterparts.[16]
-
Troubleshooting:
-
Eluent Selection: The choice of eluent is crucial for achieving good separation on fluorinated phases.[16]
-
Cost and Availability: Fluorinated stationary phases can be more expensive than standard silica gel.
-
-
Protocol 1: General Procedure for Scavenging Unreacted Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask containing the crude reaction mixture (product and unreacted alcohol) in a suitable solvent (e.g., dichloromethane), add 1.5-2.0 equivalents of an isocyanate-functionalized polystyrene resin.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS to ensure complete consumption of the starting alcohol. Gentle heating may be required for less reactive alcohols.
-
Work-up: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Purification: Wash the resin with the reaction solvent. Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product.
Issue 3: Removal of Metal Catalyst Residues
Q: My reaction uses a palladium catalyst, and I'm struggling to reduce the residual palladium levels in my final product. How can I effectively remove it?
A: Residual metals, particularly palladium, are a significant concern in the pharmaceutical industry due to their potential toxicity.[17]
Causality: Palladium can be challenging to remove as it can exist in various oxidation states and may be complexed to the product or other ligands in the reaction mixture.
Solutions:
-
Metal Scavengers: A variety of solid-supported metal scavengers are commercially available.
-
Rationale: These scavengers contain functional groups (e.g., thiols, amines, phosphines) that have a high affinity for palladium and other transition metals.[17] The solid support allows for easy removal by filtration.
-
Troubleshooting:
-
Scavenger Selection: The optimal scavenger may depend on the oxidation state of the palladium. Screening a small panel of scavengers is often the most efficient approach.
-
Kinetics: Scavenging can sometimes be slow. Gentle heating can often improve the rate of metal removal.
-
-
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can be an effective and economical method for metal removal.
-
Rationale: Activated carbon has a high surface area and can adsorb metal catalysts. The effectiveness can be enhanced by using carbons impregnated with specific ligands.
-
Troubleshooting:
-
Product Loss: Activated carbon can sometimes adsorb the desired product. It is important to evaluate product recovery.
-
Fine Particles: Ensure complete removal of the carbon particles by filtering through a pad of celite.
-
-
-
Liquid-Liquid Extraction with a Chelating Agent: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent can remove metals.
-
Rationale: Chelating agents like EDTA can form water-soluble complexes with metal ions, which are then extracted into the aqueous phase.
-
Troubleshooting:
-
pH Dependence: The effectiveness of many chelating agents is pH-dependent.
-
Phase Separation: Emulsion formation can be an issue.
-
-
Comparative Efficacy of Palladium Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages |
| Metal Scavengers | >95% | High selectivity, easy to use.[17] | Higher cost than other methods. |
| Activated Carbon | 70-95% | Low cost, widely applicable. | Potential for product loss, fine particles can be difficult to remove. |
| Aqueous Extraction | 50-90% | Inexpensive, suitable for large scale. | Can be less effective, may require multiple washes. |
Conclusion
The purification of fluorinated hydrocarbons presents a unique set of challenges that require a thoughtful and systematic approach. By understanding the common impurities that can arise and the principles behind various purification techniques, researchers can develop robust and efficient workflows. This guide provides a foundation for troubleshooting common issues, but it is essential to remember that each reaction is unique and may require specific optimization.
References
- United States Patent US2613232A, "Process for removing organic fluorides from hydrocarbons," Google P
-
"Impurities in synthetic fluorite for deep ultraviolet optical applications," ResearchGate, accessed January 23, 2026, [Link].
-
"A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework," RSC Publishing, accessed January 23, 2026, [Link].
- United States Patent US3101304A, "Distillation process for fluorocarbons," Google P
-
"Combustion ion chromatography for extractable organofluorine analysis," PMC - NIH, accessed January 23, 2026, [Link].
-
"Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs," PubMed Central, accessed January 23, 2026, [Link].
- United States Patent US5632898A, "Method for removing unreacted electrophiles from a reaction mixture," Google P
-
"Removal of hydrogen fluoride from gas streams," CORE, accessed January 23, 2026, [Link].
- China Patent CN102874756A, "Method for removing hydrogen fluoride from hydrogen chloride gas," Google P
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"Purification of Fluorine by Distillation," SciSpace, accessed January 23, 2026, [Link].
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"Scavenger Resins," Amerigo Scientific, accessed January 23, 2026, [Link].
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"Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods," LCGC International, accessed January 23, 2026, [Link].
-
"Future challenges and opportunities with fluorine in drugs?," SpringerLink, accessed January 23, 2026, [Link].
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"Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)," NIH, accessed January 23, 2026, [Link].
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"Workup for Removing Tin Byproducts," Department of Chemistry: University of Rochester, accessed January 23, 2026, [Link].
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"Recent Developments in Methods of Analysis for Fluoride Determination," ResearchGate, accessed January 23, 2026, [Link].
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"Fluoride Reduction / HF," Wastech Controls & Engineering, accessed January 23, 2026, [Link].
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"Fluorinated porous organic frameworks for C2F6/CF4 gases separation," ScienceDirect, accessed January 23, 2026, [Link].
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"Organofluorine Compounds in the Environment - Analysis, Sources and," Bibliothèque et Archives Canada, accessed January 23, 2026, [Link].
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"Future challenges and opportunities with fluorine in drugs?," ResearchGate, accessed January 23, 2026, [Link].
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"University of Southampton Scavenger and Reagent Resins," University of Southampton, accessed January 23, 2026, [Link].
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"How To: Purify by Distillation," Department of Chemistry: University of Rochester, accessed January 23, 2026, [Link].
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"Renewable Reagent for Nucleophilic Fluorination," The Journal of Organic Chemistry, accessed January 23, 2026, [Link].
-
"Specific Solvent Issues with Fluorination," Wordpress, accessed January 23, 2026, [Link].
-
"The Dark Side of Fluorine," ACS Medicinal Chemistry Letters, accessed January 23, 2026, [Link].
- United States Patent US3101304A, "Distillation process for fluorocarbons," Google P
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"Extraction technique in organic chemistry," YouTube, accessed January 23, 2026, [Link].
-
"ANALYTICAL METHODS," Agency for Toxic Substances and Disease Registry, accessed January 23, 2026, [Link].
-
"Hydrofluoric (HF) Acid Neutralization," pH Adjustment Systems, accessed January 23, 2026, [Link].
-
"Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography," NIH, accessed January 23, 2026, [Link].
-
"Metal Scavenger User Guide," Biotage, accessed January 23, 2026, [Link].
-
"Overcoming Challenges in Fluorine-Based Chemistry," Pharmaceutical Technology, accessed January 23, 2026, [Link].
-
"Fluorine Removal Solution," Metso, accessed January 23, 2026, [Link].
-
"Fouling Reduction and Thermal Efficiency Enhancement in Membrane Distillation Using a Bilayer-Fluorinated Alkyl Silane–Carbon Nanotube Membrane," PMC - NIH, accessed January 23, 2026, [Link].
-
"Organofluorine chemistry," Wikipedia, accessed January 23, 2026, [Link].
-
"High-loading scavenger resins for combinatorial chemistry," ResearchGate, accessed January 23, 2026, [Link].
-
"Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks," PMC - PubMed Central, accessed January 23, 2026, [Link].
-
"Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns," Journal of Liquid Chromatography & Related Technologies, accessed January 23, 2026, [Link].
-
"Fluorine detection in organic compounds," Chemistry Stack Exchange, accessed January 23, 2026, [Link].
-
"Hydrofluoric acid," Wikipedia, accessed January 23, 2026, [Link].
-
"Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry," LCGC International, accessed January 23, 2026, [Link].
-
"Green Chemistry Blog," Royal Society of Chemistry, accessed January 23, 2026, [Link].
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- 17. biotage.com [biotage.com]
stability of 2,3-Dichloro-1,1,1-trifluoropropane under acidic or basic conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db, CAS: 338-75-0). Here you will find troubleshooting guides and FAQs to address specific issues you might encounter during your experiments regarding its stability in acidic or basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under normal laboratory conditions?
A1: this compound is a halogenated organic compound that is generally stable under normal storage conditions (i.e., in a cool, well-ventilated area, in a tightly closed container).[1][2][3] It is a non-flammable, colorless liquid.[1] However, its stability is significantly influenced by the pH of the medium it is in, particularly under basic conditions.
Q2: How does this compound behave in an acidic solution?
A2: The compound is expected to be highly stable in acidic to neutral aqueous solutions. Halogenated alkanes, in general, do not undergo acid-catalyzed degradation readily. The carbon-chlorine bonds are not susceptible to attack by H+ ions, and there are no functional groups that can be easily protonated to facilitate hydrolysis. Any degradation via hydrolysis is expected to be extremely slow under typical experimental timeframes.
Q3: Is this compound stable in a basic solution?
A3: No, it is not. The compound is susceptible to degradation under basic (alkaline) conditions. The primary degradation pathway is through dehydrochlorination, an elimination reaction where a molecule of hydrogen chloride (HCl) is removed to form an alkene.[4][5] The presence of a strong base will significantly accelerate this process. A related compound, HCFC-225cb, is also known to react with strong bases.[6]
Q4: What are the expected degradation products of this compound?
A4: Under basic conditions, the primary degradation product is 2-chloro-1,1,1-trifluoropropene (HCFO-1233xf) .[4][5] This is formed via the elimination of HCl. Under harsh, forcing conditions (e.g., high temperature, pressure, and presence of HF), further reactions could occur, but in a typical laboratory setting with aqueous base, HCFO-1233xf is the key product to monitor. Degradation under acidic conditions is not expected to be significant.
Mechanistic Insights
Understanding the "why" behind the stability profile is crucial for experimental design. The reactivity is dictated by the molecule's structure.
Mechanism: Instability Under Basic Conditions
Under basic conditions, HCFC-243db undergoes an E2 (elimination, bimolecular) reaction . This is a classic pathway for haloalkanes.
-
Proton Abstraction: A base (B:) attacks and removes the acidic proton on the carbon adjacent to the carbon bearing a chlorine atom. The electron-withdrawing trifluoromethyl (-CF3) group increases the acidity of this proton, making it more susceptible to abstraction.
-
Double Bond Formation: The electron pair from the C-H bond shifts to form a pi bond (C=C).
-
Leaving Group Departure: Simultaneously, the chlorine atom on the adjacent carbon departs, taking its bonding electrons with it.
This concerted, single-step reaction results in the formation of 2-chloro-1,1,1-trifluoropropene.
Caption: E2 dehydrochlorination of HCFC-243db.
Logic Diagram: Stability Under Acidic Conditions
In acidic media, the compound remains largely inert because there is no viable, low-energy reaction pathway.
Caption: Rationale for HCFC-243db stability in acid.
Troubleshooting Guide
Q: My HCFC-243db concentration is decreasing over time, even in my neutral pH control sample. What's happening?
A: This is likely due to the high volatility of the compound.[3]
-
Cause: Improper sealing of your reaction vessel (e.g., vial, flask).
-
Solution: Ensure you are using vials with PTFE-lined septa and that they are tightly crimped or capped. For larger vessels, ensure all joints are properly sealed. Minimize headspace in your vials if possible. When preparing samples for analysis, keep them cool to reduce evaporative losses.
Q: I'm running a reaction in a basic buffer and see a new, earlier-eluting peak in my GC-MS analysis. Is this expected?
A: Yes, this is very likely the degradation product.
-
Cause: As discussed, HCFC-243db degrades via dehydrochlorination in base to form 2-chloro-1,1,1-trifluoropropene (HCFO-1233xf).[4][5] Alkenes are typically less retained on many standard GC columns than their corresponding haloalkanes, leading to a shorter retention time.
-
Verification: Check the mass spectrum of the new peak. Look for the characteristic molecular ion and fragmentation pattern of HCFO-1233xf.
Q: Can I use a strong base like sodium hydroxide to test stability?
A: You can, but the reaction may be too fast to measure accurately at room temperature.
-
Recommendation: Start your investigation using a buffered solution at a moderately high pH (e.g., pH 10 carbonate buffer). This allows for a more controlled and measurable degradation rate. If the reaction is still too slow, you can then consider increasing the temperature or using a stronger base.
Q: How should I quench the reaction at my desired time point before analysis?
A: To stop the degradation, you must neutralize the base.
-
Procedure: At your designated time point, take an aliquot of your reaction mixture and immediately add it to a vial containing a pre-measured amount of acid to bring the pH to neutral (~7). A dilute solution of hydrochloric acid or phosphoric acid is suitable. This will halt the base-catalyzed elimination reaction, "freezing" the reaction in time for accurate analysis.
Data Summary: Expected Stability Profile
This table summarizes the expected stability of this compound based on chemical principles. Actual rates must be determined experimentally.
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 1 - 4 | Ambient | Very High | Negligible |
| Neutral | 6 - 8 | Ambient | High | Negligible / Very Slow Hydrolysis |
| Mildly Basic | 9 - 11 | Ambient | Low to Moderate | Dehydrochlorination (E2) |
| Strongly Basic | > 12 | Ambient | Very Low | Rapid Dehydrochlorination (E2) |
| Elevated Temp. | Any | > 50 °C | Decreased | Rate of all pathways will increase |
Experimental Protocols
Protocol: Assessment of HCFC-243db Stability in Aqueous Buffers
This protocol provides a framework for determining the degradation rate of HCFC-243db.
Objective: To quantify the concentration of HCFC-243db over time in acidic, neutral, and basic aqueous solutions.
Materials:
-
This compound (HCFC-243db)
-
GC-MS system with a suitable column (e.g., DB-624 or similar)[7]
-
20 mL headspace vials with PTFE-lined septa and caps
-
Buffer solutions: pH 4 (e.g., citrate), pH 7 (e.g., phosphate), pH 10 (e.g., carbonate)
-
Quenching solution: 1 M Hydrochloric Acid (HCl)
-
Internal Standard (IS) solution (e.g., 1,2-dichlorobenzene-d4 in methanol)
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of HCFC-243db in a suitable solvent like methanol. The concentration should be high enough that a small volume spiked into the reaction buffer gives a strong signal on the GC-MS.
-
-
Reaction Setup:
-
For each pH condition (4, 7, 10), label a series of headspace vials for each time point (e.g., T=0, T=1h, T=4h, T=8h, T=24h).
-
Add 10 mL of the appropriate buffer solution to each vial.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow them to equilibrate.
-
-
Initiating the Reaction (T=0):
-
Spike each vial with a small, precise volume of the HCFC-243db stock solution to achieve the target initial concentration (e.g., 100 µg/L).
-
Immediately cap and crimp the T=0 vials for each pH set.
-
For the T=0 basic sample (pH 10), immediately add a quenching agent (e.g., 100 µL of 1 M HCl) to neutralize the solution before capping. This sample represents the initial concentration before significant degradation occurs.
-
-
Incubation and Sampling:
-
Allow the remaining vials to incubate at the set temperature.
-
At each designated time point (1h, 4h, etc.), remove the corresponding vials for each pH condition.
-
For the basic samples, quench the reaction immediately upon removal by adding the acid solution. Acidic and neutral samples do not require quenching.
-
-
Sample Analysis (GC-MS):
-
To each vial (including the T=0 samples), add a precise amount of the internal standard solution.
-
Analyze the headspace or liquid phase (via purge and trap[8][9] or liquid injection, depending on sensitivity requirements) by GC-MS.
-
Develop a method to resolve HCFC-243db from its potential degradation product, HCFO-1233xf.
-
-
Data Analysis:
-
Calculate the concentration of HCFC-243db at each time point relative to the internal standard.
-
Plot the concentration of HCFC-243db versus time for each pH condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for the basic condition by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt.
-
References
-
PubChem. This compound. [Online] Available at: [Link]
- Google Patents. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.
-
ECETOC. 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). [Online] Available at: [Link]
-
OI Analytical. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). [Online] Available at: [Link]
-
Atmospheric Chemistry and Physics. Establishing long-term measurements of halocarbons at Taunus Observatory. [Online] Available at: [Link]
- Google Patents. US20110160499A1 - Catalytic Gas Phase Fluorination of 243db to 1234yf.
-
California Water Boards. Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quanti. [Online] Available at: [Link]
-
Wikipedia. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Online] Available at: [Link]
Sources
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- 3. guidechem.com [guidechem.com]
- 4. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]
- 5. US20110160499A1 - Catalytic Gas Phase Fluorination of 243db to 1234yf - Google Patents [patents.google.com]
- 6. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
- 7. ACP - Establishing long-term measurements of halocarbons at Taunus Observatory [acp.copernicus.org]
- 8. ysi.com [ysi.com]
- 9. waterboards.ca.gov [waterboards.ca.gov]
Technical Support Center: Synthesis of 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db)
Welcome to the technical support center for the synthesis of 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important fluorinated intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our aim is to equip you with the knowledge to optimize your reaction outcomes, improve product purity, and ensure the reliability of your experimental results.
Introduction to the Synthesis of HCFC-243db
This compound is a key building block in the synthesis of next-generation refrigerants, propellants, and pharmaceutical compounds. Its synthesis is primarily achieved through two main industrial routes:
-
Direct Chlorination of 3,3,3-Trifluoropropene (HFO-1243zf): This method involves the addition of chlorine across the double bond of HFO-1243zf. While seemingly straightforward, controlling the regioselectivity and preventing over-chlorination are critical challenges.
-
Carbene Insertion Route from 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123): This approach utilizes a carbene, typically generated from chloroform, which then reacts with a methylating agent to form the desired product. This route requires careful control of the highly reactive carbene intermediate.
This guide is structured to address the specific side reactions and troubleshooting scenarios for each of these synthetic pathways.
Part 1: Troubleshooting the Direct Chlorination of 3,3,3-Trifluoropropene (HFO-1243zf)
The direct chlorination of HFO-1243zf is an atom-economical route to HCFC-243db. However, the reaction can be complicated by the formation of isomers and polychlorinated byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the selectivity towards this compound?
A1: The most common isomeric byproduct in the chlorination of 3,3,3-trifluoropropene is 1,2-dichloro-3,3,3-trifluoropropane . This arises from the non-regioselective addition of chlorine to the double bond.
-
Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying these isomers. The two isomers will have the same molecular weight but different fragmentation patterns and retention times on a suitable GC column (e.g., a DB-5ms or equivalent).
-
Causality: The formation of the 1,2-dichloro isomer is often favored under conditions that promote a free-radical mechanism. High temperatures, UV light, or the presence of radical initiators can lead to a less selective reaction. In contrast, an ionic mechanism, often favored at lower temperatures and in polar solvents, can enhance the regioselectivity towards the desired 2,3-dichloro isomer.
-
Troubleshooting Protocol:
-
Temperature Control: Lower the reaction temperature. The free-radical pathway often has a higher activation energy, so reducing the temperature can favor the ionic pathway.
-
Solvent Selection: Employ a more polar, non-reactive solvent to stabilize charged intermediates in the ionic mechanism.
-
Initiator/Catalyst: Avoid the use of radical initiators. If a catalyst is necessary, consider a Lewis acid that can promote a more controlled ionic addition.
-
Stoichiometry: Use a slight excess of the alkene relative to chlorine to minimize over-chlorination, which can sometimes be preceded by isomerization.
-
Q2: I am observing products with more than two chlorine atoms in my GC-MS analysis. What are these and how can I prevent their formation?
A2: The presence of trichloro- or even tetrachloropropanes indicates over-chlorination . These byproducts can arise from the further reaction of the desired product or its isomer with chlorine, particularly if there is a localized excess of the chlorinating agent.
-
Common Over-chlorinated Byproducts:
-
1,2,3-Trichloro-1,1,1-trifluoropropane
-
2,2,3-Trichloro-1,1,1-trifluoropropane
-
-
Causality: Over-chlorination is a classic example of a consecutive reaction. Once the desired dichloropropane is formed, it can compete with the starting alkene for the remaining chlorine. This is especially problematic under conditions of poor mixing or when the overall chlorine concentration is high.
-
Mitigation Strategies:
-
Controlled Addition: Add the chlorine gas or liquid chlorinating agent slowly and sub-surface to the well-stirred reaction mixture. This prevents localized high concentrations of chlorine.
-
Molar Ratio: Maintain a strict 1:1 molar ratio of 3,3,3-trifluoropropene to chlorine. A slight excess of the alkene can be used to ensure all the chlorine is consumed.
-
Monitoring: Monitor the reaction progress using in-situ techniques (e.g., FT-IR) or by taking regular samples for GC analysis to stop the reaction once the starting material is consumed.
-
| Parameter | Issue | Recommended Action |
| Temperature | High temperature (> 50 °C) | Lower to 0-20 °C to favor ionic addition. |
| Reactant Ratio | Excess Chlorine | Use a 1:1 or slight excess of HFO-1243zf. |
| Mixing | Poor agitation | Ensure vigorous stirring to maintain homogeneity. |
| Initiators | Presence of UV/radical initiators | Conduct the reaction in the dark and avoid radical initiators. |
Visualizing the Chlorination Pathway and Side Reactions
Caption: The carbene insertion pathway and competing side reactions.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Kaneriya, V., Somaiya, C., Dholakia, C., & Dass, R. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2 – Chloro pyridine content in Trazodone. Hydrochloride API International Journal of Drug Delivery Technology, 14(4), 2054-59.
- Google Patents. (n.d.). CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.
- ECETOC. (1994). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) JACC No. 47. European Centre for Ecotoxicology and Toxicology of Chemicals.
- Worksafe Australia. (1994). 2,2-dichloro-1,1,1- trifluoroethane (HCFC-123).
-
ResearchGate. (2024). Chlorination by-products in surface water treatment process. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoropropene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2009137658A2 - Compositions comprising this compound, 2-chloro-1,1,1-trifluoropropene, 2-chloro-1,1,1,2-tetrafluoropropane or 2,3,3,3-tetrafluoropropene.
-
Wikipedia. (n.d.). Chlorine trifluoride. Retrieved from [Link]
-
YouTube. (2018, February 23). Dichlorocarbene: reaction with alkenes. [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). A computational investigation of the reactions of methylene, chlorocarbene, and dichlorocarbene with cyclopropane. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]
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Euro Chlor. (2013). 01 Chlorination by-products. Retrieved from [Link]
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Lumen Learning. (n.d.). Organic Chemistry II - 10.7. Additions involving cyclic intermediates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Chemistry of Disinfectants in Water: Reactions and Products. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 5: Carbene Reactions. Retrieved from [Link]
-
INCHEM. (n.d.). 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123). Retrieved from [Link]
-
YouTube. (2025, October 21). Addition of dichlorocarbene to an alkene example. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Investigations on the liver toxicity of a blend of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) and HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane) in guinea-pigs. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]
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Shimadzu. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]
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CNKI. (n.d.). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Retrieved from [Link]
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Alachem. (n.d.). 306-83-2 | 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123). Retrieved from [Link]
-
ResearchGate. (2025). A SYNTHESIS OF 3,3,3-TRICHLORO-1,2-EPOXYPROPANE FROM THE TETRAHALOPROPANE DERIVED FROM A CARBON TETRAHALIDE AND ETHYLENE. Retrieved from [Link]
-
ResearchGate. (n.d.). Unknown Screening of Chlorinated Disinfection By-products and Their Precursors in Drinking Water by Orbitrap Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chlorine trifluoride. Retrieved from [Link]
challenges in scaling up HCFC-243db production
An in-depth guide to navigating the complexities of scaling up the production of 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db), a critical intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs). This technical support center provides researchers, scientists, and process chemists with detailed troubleshooting guides, FAQs, and validated protocols to overcome common challenges in the lab and during pilot-scale production.
Introduction: The Significance of HCFC-243db
HCFC-243db (this compound) has emerged as a pivotal building block in the chemical industry, primarily serving as a precursor to 2,3,3,3-tetrafluoropropene (HFO-1234yf).[1] HFO-1234yf is a refrigerant with a low global warming potential (GWP), making it an environmentally friendlier alternative to hydrofluorocarbons (HFCs) currently being phased down under international agreements.[2][3][4] The transition from laboratory-scale synthesis to industrial production of HCFC-243db is fraught with challenges, including managing reaction selectivity, catalyst stability, and product purification. This guide offers expert insights and practical solutions to streamline this scale-up process.
Core Synthesis Pathway: Carbene Insertion Route
The predominant method for synthesizing HCFC-243db involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) with a methylating agent, such as methyl chloride (CH₃Cl), via a carbene intermediate.[1][5] This process can be carried out in either a liquid phase, often using a phase-transfer catalyst, or in a gas phase at elevated temperatures.[5]
The reaction proceeds in two conceptual steps:
-
Carbene Generation: A strong base abstracts a proton from HCFC-123, which then eliminates a chloride ion to form a difluorocarbene (:CF₂) or a related reactive intermediate.
-
Carbene Reaction: The carbene then reacts with methyl chloride to form the desired HCFC-243db product.
Caption: Synthesis pathway for HCFC-243db via carbene intermediate.
Troubleshooting Guide for HCFC-243db Scale-Up
This section addresses common problems encountered during the synthesis of HCFC-243db in a question-and-answer format.
Q1: My reaction suffers from low conversion of the HCFC-123 starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent hurdle in scaling up and can be attributed to several factors, ranging from reaction kinetics to catalyst efficiency.
Causality & Solutions:
-
Suboptimal Thermal Conditions: The carbene formation and subsequent insertion are temperature-sensitive.
-
Causality: Insufficient temperature can lead to slow reaction rates, while excessive heat can promote the formation of undesirable byproducts and degrade the catalyst. Gas-phase reactions, in particular, require precise temperature control to balance conversion and selectivity.
-
Solution: Systematically screen a range of temperatures (e.g., 150°C to 400°C for gas-phase reactions) to identify the optimal point for your specific catalyst and reactor setup. Implement robust temperature monitoring and control systems in your reactor.
-
-
Inefficient Catalysis (Liquid Phase): In liquid-phase synthesis, the choice and handling of the phase-transfer catalyst (PTC) are critical.
-
Causality: The PTC facilitates the transport of the base (e.g., hydroxide ions) from the aqueous phase to the organic phase where the reaction occurs. An inappropriate catalyst, insufficient loading, or the presence of impurities can severely hinder the reaction rate.
-
Solution:
-
Catalyst Selection: Commercially important PTCs include quaternary ammonium salts like benzyltriethylammonium chloride or methyltrioctylammonium chloride.[5] Polyethylene glycols can also be effective.[5]
-
Loading: Ensure catalyst loading is adequate. Start with a molar ratio of PTC to HCFC-123 of around 1-5 mol% and optimize from there.
-
Purity: Use high-purity PTCs, as impurities can act as poisons.
-
-
-
Poor Mass Transfer: As the reactor volume increases, ensuring adequate mixing becomes more challenging.
-
Causality: In a biphasic liquid system, poor mixing reduces the interfacial surface area between the aqueous and organic phases, limiting the effectiveness of the phase-transfer catalyst and slowing the reaction.
-
Solution: Increase the agitation speed and consider using baffled reactors to improve turbulence and mixing efficiency. For gas-phase reactions, ensure uniform flow distribution through the catalyst bed to avoid channeling.
-
| Parameter | Typical Range (Gas Phase) | Impact on Conversion |
| Temperature | 150 - 400 °C | Increases rate, but can decrease selectivity at high temps |
| Pressure | Atmospheric to 20 psig | Minor effect on conversion, can influence residence time |
| Molar Ratio (HF/Org) | 4:1 to 20:1 | Higher ratios can improve fluorination efficiency |
| Contact Time | 5 - 60 seconds | Longer time increases conversion but may lead to byproducts |
Q2: I am observing significant formation of byproducts. How can I improve the selectivity towards HCFC-243db?
Answer: Poor selectivity is often linked to side reactions that become more prominent under suboptimal conditions, especially during scale-up.
Causality & Solutions:
-
Over-fluorination/Chlorination: The reaction environment can sometimes lead to further halogenation of the desired product or intermediates.
-
Causality: High temperatures and long residence times can promote side reactions. Common byproducts include dichlorodifluoropropene (1232 isomers) and trichlorofluoropropene (1231 isomers).[6]
-
Solution:
-
Optimize Temperature: Lower the reaction temperature to the minimum required for an acceptable conversion rate.
-
Control Residence Time: In a flow reactor, increase the flow rate of reactants to reduce the time they spend in the hot zone.
-
Adjust Stoichiometry: Carefully control the molar ratio of the reactants to favor the desired reaction pathway.
-
-
-
Polymerization and Coking: The organic feed and products can polymerize on the catalyst surface, leading to fouling.
-
Causality: This is a significant issue with solid catalysts, where high surface temperatures can initiate polymerization of reactive intermediates. This not only produces byproducts but also deactivates the catalyst.[6]
-
Solution: Introduce a small amount of a stabilizer or polymerization inhibitor into the organic feed. For example, adding parts-per-million levels of stabilizers like hydroquinone monomethyl ether (HQMME) has been shown to dramatically increase catalyst longevity and conversion.[6]
-
Q3: My solid catalyst is deactivating rapidly. What is happening and what is the protocol for regeneration?
Answer: Rapid catalyst deactivation is a major economic and operational challenge in scaling up continuous gas-phase processes.
Causality & Solutions:
-
Catalyst Fusion/Sintering: At high temperatures, catalyst particles can fuse, reducing the active surface area.
-
Causality: This can be caused by localized "hot spots" in the catalyst bed due to exothermic side reactions or poor heat dissipation. In some cases, polymerization of the organic feed can cause the catalyst particles to fuse together.[6]
-
Solution:
-
Improve Heat Management: Use a reactor with better heat transfer characteristics (e.g., a multi-tubular reactor instead of a single packed bed). Diluting the catalyst with an inert material like alumina can also help dissipate heat.
-
Use Stabilizers: As mentioned previously, stabilizers can prevent polymerization that leads to fusion.[6]
-
-
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.
-
Causality: This occurs when organic molecules decompose or polymerize at high temperatures.
-
Regeneration Protocol:
-
Stop the flow of organic reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed species.
-
Gradually introduce a stream of diluted air (e.g., 1-5% O₂ in N₂) at a controlled temperature (typically 300-500°C) to burn off the carbon deposits. This is a highly exothermic process and requires careful temperature control to avoid damaging the catalyst.
-
Once the coke burn-off is complete (indicated by the cessation of CO₂ in the off-gas), purge again with nitrogen.
-
The catalyst may require a re-fluorination step by treating it with a flow of hydrogen fluoride (HF) gas before re-introducing the organic feed.[7]
-
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
What are the most common catalysts for HCFC-243db synthesis? For liquid-phase reactions, phase-transfer catalysts like tetra-n-butylammonium bromide and methyltrioctylammonium chloride are effective.[5] For gas-phase fluorination and rearrangement reactions involving HCFC-243db, solid catalysts are used. These are often based on chromium, such as chromium oxides (Cr₂O₃), optionally supported on materials like fluorinated alumina or carbon.[6][7] Other metals like nickel, cobalt, and iron can also be used as catalysts or co-catalysts.[6][7]
How can I effectively purify the final HCFC-243db product? Purification can be challenging due to the presence of byproducts with close boiling points. A multi-step approach is often necessary:
-
Washing: Neutralize and remove acidic byproducts (like HCl) by washing the crude product with water or a dilute basic solution.
-
Drying: Remove residual water using a suitable drying agent.
-
Distillation: Fractional distillation is the primary method for separating HCFC-243db from unreacted starting materials and byproducts. For difficult separations, extractive distillation may be required.[8]
-
Adsorption: In some cases, passing the product through a bed of solid adsorbent can remove specific impurities.[8]
What are the primary safety concerns when working with HCFC-123 and its products? HCFC-123 can cause dizziness, headache, and nausea upon acute exposure and has been associated with liver effects from repeated occupational exposure.[9] It is also classified as a substance that harms public health and the environment by destroying ozone in the upper atmosphere.[10] The synthesis generates HCl, which is corrosive. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.
- US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
- WO2009137658A2 - Compositions comprising this compound, 2-chloro-1,1,1-trifluoropropene, 2-chloro-1,1,1,2-tetrafluoropropane or 2,3,3,3-tetrafluoropropene.
-
2,2-dichloro-1,1,1- trifluoroethane (HCFC-123). National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). ECETOC. [Link]
-
WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND this compound (243DB). WIPO Patentscope. [Link]
-
2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385. PubChem. [Link]
-
This compound | C3H3Cl2F3 | CID 9561. PubChem. [Link]
-
NEW CHALLENGES RELATING TO HFC PHASE-DOWN AND REPORTING. UNEP. [Link]
- EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
- US20110160499A1 - Catalytic Gas Phase Fluorination of 243db to 1234yf.
-
The large contribution of projected HFC emissions to future climate forcing. EPA. [Link]
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- 6. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
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- 10. This compound | C3H3Cl2F3 | CID 9561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
mass spectrometry fragmentation of 2,3-Dichloro-1,1,1-trifluoropropane
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db)
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (CAS 338-75-0), a fluorinated propane derivative.[1][2][3] Designed for researchers, analytical chemists, and drug development professionals, this document delves into the mechanistic principles behind the molecule's fragmentation, compares its behavior to structurally related compounds, and provides actionable experimental protocols for its characterization.
Introduction to this compound and Mass Spectrometry
This compound, also known as HCFC-243db, is a halogenated hydrocarbon with the chemical formula C₃H₃Cl₂F₃.[1][2][3] With a molecular weight of approximately 166.96 g/mol , this compound has been utilized in applications such as refrigerants and aerosol propellants.[1][2][3] The structural elucidation and identification of such compounds are critical for environmental monitoring, chemical synthesis, and safety assessment.
Mass spectrometry (MS) is an indispensable analytical technique for this purpose. When a molecule is introduced into the mass spectrometer, it is ionized, typically by a high-energy beam of electrons in Electron Ionization (EI).[4] This process forms a positively charged molecular ion (M⁺•) that is often energetically unstable.[4] This unstable ion undergoes a series of predictable bond cleavages and rearrangements, known as fragmentation, to produce a unique pattern of smaller, charged ions.[4][5] This fragmentation pattern serves as a molecular fingerprint, enabling precise identification and structural characterization.
This guide will dissect the fragmentation fingerprint of this compound, providing a causal explanation for the observed spectral features and comparing them against other halogenated propanes to highlight the diagnostic value of specific fragments.
Electron Ionization (EI) Fragmentation Pattern of this compound
Upon electron ionization, the this compound molecule loses an electron to form the molecular ion, [C₃H₃Cl₂F₃]⁺•. Due to the presence of two chlorine atoms, each with two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic cluster.[6] The expected peaks would be at m/z 166 (containing two ³⁵Cl atoms), m/z 168 (one ³⁵Cl and one ³⁷Cl), and m/z 170 (two ³⁷Cl), with relative intensities of approximately 9:6:1.[6][7]
The fragmentation of this molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-Cl, C-F, C-C, and C-H bonds all have different dissociation energies, and the presence of electronegative halogens significantly influences the fragmentation pathways.
Key Fragmentation Pathways
Based on established fragmentation principles for halogenated alkanes and available spectral data, the following pathways are predominant for this compound.[8]
-
Loss of a Chlorine Radical (•Cl): This is a common initial fragmentation step for chlorinated compounds. The cleavage of a C-Cl bond results in a more stable carbocation.
-
[C₃H₃Cl₂F₃]⁺• → [C₃H₃ClF₃]⁺ + •Cl
-
This fragmentation leads to an isotopic cluster of ions at m/z 131 ([C₃H₃³⁵ClF₃]⁺) and m/z 133 ([C₃H₃³⁷ClF₃]⁺).
-
-
Loss of Hydrogen Chloride (HCl): The elimination of a neutral molecule, such as HCl, is a favorable pathway that often leads to a stable, even-electron ion. This pathway is responsible for the most abundant ion in the spectrum.
-
[C₃H₃Cl₂F₃]⁺• → [C₃H₂ClF₃]⁺• + HCl
-
This fragment appears at m/z 130 (with ³⁵Cl) and is often the base peak , as indicated by spectral databases.[2] An accompanying peak at m/z 132 would correspond to the ³⁷Cl isotope.
-
-
Cleavage of the C-C Bond (Loss of •CF₃): The C-C bond between the chlorinated and trifluorinated carbons can break, leading to the loss of a trifluoromethyl radical.
-
[C₃H₃Cl₂F₃]⁺• → [C₂H₃Cl₂]⁺ + •CF₃
-
This results in a characteristic isotopic cluster at m/z 97 ([C₂H₃³⁵Cl₂]⁺), m/z 99 , and m/z 101 . The peak at m/z 98 noted in some databases may be related to this cluster or represent the loss of a different fragment.[2]
-
-
Formation of Smaller Fragments: Further fragmentation of the primary ions leads to smaller, yet diagnostically useful, peaks.
-
[CH₂Cl]⁺: The formation of the chloromethyl cation at m/z 49 ([¹²C¹H₂³⁵Cl]⁺) and m/z 51 is a significant indicator of a -CH₂Cl moiety. This fragment is reported as the second most abundant ion.[2]
-
Summary of Major Fragments
The table below summarizes the key ions observed in the EI mass spectrum of this compound.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Comments |
| 166 | Molecular Ion | [C₃H₃³⁵Cl₂F₃]⁺• | Isotopic cluster at m/z 166, 168, 170 |
| 131 | [M - Cl]⁺ | [C₃H₃³⁵ClF₃]⁺ | Loss of a chlorine radical |
| 130 | [M - HCl]⁺• | [C₃H₂³⁵ClF₃]⁺• | Base Peak; Loss of neutral HCl |
| 97 | [M - CF₃]⁺ | [C₂H₃³⁵Cl₂]⁺ | Loss of trifluoromethyl radical |
| 49 | [CH₂Cl]⁺ | [CH₂³⁵Cl]⁺ | Second most abundant ion |
Visualizing the Fragmentation
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Primary EI fragmentation pathways of this compound.
Comparative Analysis with Alternative Compounds
To fully appreciate the diagnostic features in the mass spectrum of HCFC-243db, it is instructive to compare its fragmentation with that of non-halogenated, partially fluorinated, and other chlorinated propanes.
| Compound | Molecular Formula | Base Peak (m/z) | Key Fragments and Diagnostic Features |
| Propane | C₃H₈ | 29 | Dominated by C-C cleavage to form [C₂H₅]⁺.[9][10] Other fragments include [C₃H₇]⁺ (m/z 43). |
| 1,1,1-Trifluoropropane | C₃H₅F₃ | 29 | The stable ethyl cation [C₂H₅]⁺ remains the base peak, but fragments containing fluorine, such as [M-HF]⁺ and [CF₃]⁺, are also present.[11] |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 63 | Fragmentation is driven by chlorine. The base peak is [CH₃CHCl]⁺. Loss of •Cl (m/z 77) and HCl (m/z 76) are prominent. |
| This compound | C₃H₃Cl₂F₃ | 130 | Fragmentation is a hybrid of chloro- and fluoro-alkane behavior. The base peak [M-HCl]⁺• shows the strong influence of chlorine, while the loss of •CF₃ is also significant. |
This comparison demonstrates that while the underlying propane structure leads to some common fragmentation types (like C-C bond cleavage), the nature and position of the halogen substituents fundamentally dictate the most favorable fragmentation pathways and the resulting base peak. The trifluoromethyl group is a stable leaving radical, while the chlorine atoms facilitate the loss of •Cl and, most notably, the elimination of neutral HCl.
Experimental Protocol: GC-MS Analysis
Acquiring a high-quality mass spectrum of this compound is readily achieved using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system.[12][13]
Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as methanol or hexane.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 250.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Initiate the data acquisition using the parameters outlined above.
-
The target compound will elute from the GC column at a specific retention time, and the mass spectrometer will record its mass spectrum.
-
-
Data Analysis:
-
Extract the mass spectrum from the total ion chromatogram (TIC) at the apex of the peak corresponding to this compound.
-
Analyze the fragmentation pattern, identify the molecular ion cluster, the base peak, and other key fragments as described in Section 2.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
-
GC-MS Workflow Diagram
Caption: Standard workflow for the analysis of HCFC-243db by GC-MS.
Conclusion
The mass spectrum of this compound is characterized by a distinct fragmentation pattern driven by the presence of both chlorine and fluorine substituents. The key diagnostic ions include the molecular ion cluster around m/z 166-170, the base peak at m/z 130 resulting from the loss of HCl, and significant fragments corresponding to the loss of a chlorine radical (m/z 131) and a trifluoromethyl radical (m/z 97). This unique fingerprint, when analyzed using the principles and protocols outlined in this guide, allows for the unambiguous identification of the compound and its differentiation from structural isomers and other halogenated hydrocarbons.
References
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Wikipedia. Fragmentation (mass spectrometry) . Wikipedia. [Link]
-
ResearchGate. Mass spectra of propane ( base spectra ) fragmented by using a 70 eV... . ResearchGate. [Link]
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Doc Brown's Chemistry. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ... . Doc Brown's Chemistry. [Link]
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Doc Brown's Chemistry. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes . Doc Brown's Chemistry. [Link]
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Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra . Chemistry LibreTexts. [Link]
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PubChem. This compound | C3H3Cl2F3 | CID 9561 . PubChem. [Link]
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NIST WebBook. Propane, 2,3-dichloro-1,1,1-trifluoro- . NIST. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
-
PubChem. 1,1,1-Trifluoropropane | C3H5F3 | CID 67899 . PubChem. [Link]
-
YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides . YouTube. [Link]
-
ECETOC. 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition) . ECETOC. [Link]
-
Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Royal Society of Chemistry. [Link]
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Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides . Shimadzu. [Link]
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-
LabRulez GCMS. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS) . LabRulez GCMS. [Link]
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YouTube. Mass Spectrometry A-Level Fragmentation part 2 . YouTube. [Link]
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A Comparative Guide to Analytical Methods for Purity Determination of HCFC-243db
Introduction: The Critical Role of Purity in HCFC-243db Applications
2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db) is a hydrochlorofluorocarbon that serves as a key intermediate in the synthesis of next-generation refrigerants and other fluorinated compounds.[1][2] As with any specialty chemical, its purity is paramount to ensure the desired reaction kinetics, yield, and safety of subsequent manufacturing processes. Impurities, which can arise from starting materials, side reactions, or degradation, can have detrimental effects on catalyst performance and the final product's stability and specifications. This guide provides a comprehensive overview and comparison of analytical methodologies for the robust determination of HCFC-243db purity, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
The methodologies discussed herein are grounded in established analytical principles and are designed to be self-validating systems. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for developing and validating analytical methods that ensure scientific integrity.
Understanding Potential Impurities in HCFC-243db
Effective purity analysis begins with an understanding of the potential impurities. HCFC-243db is often synthesized from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).[1] Therefore, potential impurities may include:
-
Unreacted Starting Materials: Residual HCFC-123.
-
Isomers: Other isomers of dichlorotrifluoropropane.
-
Byproducts of Synthesis: Compounds formed from side reactions.
-
Degradation Products: Formation of acidic substances like trifluoroacetic acid through hydrolysis.[3]
-
Other Volatile Organic Compounds: Solvents or other reagents used in the manufacturing process.
The analytical methods chosen must be capable of separating and quantifying these potential impurities from the main HCFC-243db component.
Core Analytical Techniques for Purity Assessment
The primary analytical techniques for assessing the purity of volatile and semi-volatile compounds like HCFC-243db are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each of these methods offers unique advantages and provides complementary information.
Gas Chromatography (GC): The Workhorse for Purity and Impurity Profiling
Gas chromatography is the most widely used technique for determining the purity of refrigerants and their intermediates, as recommended by industry standards such as AHRI 700.[4][5] It excels at separating volatile compounds, making it ideal for identifying and quantifying impurities in HCFC-243db.
Scientific Rationale
GC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. The choice of the stationary phase is critical for achieving the desired separation of HCFC-243db from its potential impurities. For halogenated hydrocarbons, a non-polar or mid-polarity column is often effective.[6][7]
Recommended Detectors
-
Flame Ionization Detector (FID): A robust and widely applicable detector for organic compounds.[8] It offers high sensitivity and a wide linear range, making it suitable for quantifying both the main component and minor impurities.
-
Mass Spectrometer (MS): When coupled with GC (GC-MS), it provides not only quantification but also structural identification of unknown impurities by analyzing their mass fragmentation patterns. This is invaluable for comprehensive impurity profiling.[1]
Experimental Protocol: GC-FID Method for HCFC-243db Purity
This protocol is a recommended starting point for method development and must be validated according to ICH Q2(R1) guidelines.[9][10]
1. Instrumentation and Consumables:
- Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- Capillary GC Column: A non-polar stationary phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m length, 0.25 mm I.D., 0.25 µm film thickness is a good starting point.[11][12]
- Carrier Gas: Helium or Hydrogen, high purity.
- Gases for FID: Hydrogen and Air, high purity.
- Sample Preparation: Dilute the HCFC-243db sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration within the linear range of the detector.
2. GC Operating Conditions:
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading with the main component.
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial Temperature: 40 °C, hold for 5 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold: 5 minutes at 200 °C.
- Carrier Gas Flow: Constant flow mode, e.g., 1.5 mL/min Helium.
- Detector Temperature: 300 °C
- FID Gas Flows: Optimize for your instrument, e.g., Hydrogen at 30 mL/min, Air at 300 mL/min, and Makeup gas (Helium or Nitrogen) at 25 mL/min.[13]
3. Data Analysis:
- Identify the peak corresponding to HCFC-243db by running a standard.
- Identify impurity peaks by comparing retention times with known potential impurities or by using GC-MS for structural elucidation.
- Calculate the purity of HCFC-243db using the area percent method. For higher accuracy, determine the relative response factors of the impurities.
Visualization of GC Workflow
Caption: Logic flow for purity and structure analysis using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Screening and Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for confirming the identity of a compound and for detecting certain types of impurities.
Scientific Rationale
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each type of bond (e.g., C-H, C-F, C-Cl) vibrates at a characteristic frequency. The resulting spectrum is a unique "fingerprint" of the molecule. A theoretical study on HCFC-243 has characterized its infrared spectrum, providing a basis for experimental comparison. [14]
Key Spectral Regions for HCFC-243db
-
C-H stretching: Typically observed around 2850-3000 cm⁻¹.
-
C-F stretching: Strong absorptions are expected in the 1000-1400 cm⁻¹ region.
-
C-Cl stretching: Absorptions are typically found in the 600-800 cm⁻¹ region. [15] Impurities with different functional groups (e.g., C=O in acidic impurities, O-H in water) will show distinct absorption bands.
Experimental Protocol: FTIR Analysis of HCFC-243db
1. Instrumentation:
- FTIR spectrometer.
- Appropriate sampling accessory (e.g., gas cell for volatile samples, or attenuated total reflectance (ATR) for liquid samples).
2. Sample Analysis:
- Acquire a background spectrum.
- Introduce the HCFC-243db sample into the spectrometer and acquire the sample spectrum.
3. Data Analysis:
- Compare the obtained spectrum with a reference spectrum of pure HCFC-243db.
- Look for unexpected peaks that may indicate the presence of impurities. For example, a broad peak around 3300 cm⁻¹ could indicate water contamination.
Visualization of FTIR Workflow
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A Researcher's Guide to the Reactivity of Dichlorotrifluoropropane Isomers
For Immediate Release
[City, State] – January 24, 2026 – In the intricate world of specialty chemicals and drug development, a nuanced understanding of isomeric differences is paramount to innovation and safety. This guide offers a deep dive into the comparative reactivity of dichlorotrifluoropropane isomers, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to make informed decisions in their work.
Dichlorotrifluoropropanes are hydrochlorofluorocarbons (HCFCs) with the chemical formula C₃H₃Cl₂F₃. The arrangement of the chlorine and fluorine atoms on the three-carbon chain gives rise to several constitutional isomers, each with unique physical and chemical properties. This guide will focus on the most common isomers, including:
-
HCFC-243db: 2,3-dichloro-1,1,1-trifluoropropane
-
HCFC-243fa: 3,3-dichloro-1,1,1-trifluoropropane
-
HCFC-243da: 1,2-dichloro-1,3,3-trifluoropropane
-
HCFC-243fb: 1,3-dichloro-1,1,3-trifluoropropane
The reactivity of these isomers is a key determinant of their utility and environmental impact. Factors such as the position of the halogen atoms influence bond strengths and the susceptibility of the molecule to various chemical transformations.
Comparative Analysis of Reactivity
The reactivity of dichlorotrifluoropropane isomers is primarily governed by the strength of their carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds. Weaker bonds are more susceptible to cleavage, making the molecule more reactive.
Bond Dissociation Energies (BDEs)
Generally, C-Cl bonds are weaker than C-H bonds, which are in turn weaker than C-F bonds. Therefore, the initial site of reaction in many chemical processes is likely to be a C-Cl bond. The precise BDE of a particular C-Cl or C-H bond is influenced by the electronic environment created by the adjacent atoms. For instance, the presence of multiple fluorine atoms on the same carbon can affect the strength of adjacent bonds through inductive effects.
Table 1: Estimated Bond Dissociation Energies (BDEs) for Dichlorotrifluoropropane Isomers
| Isomer (HCFC) | Bond Type | Estimated BDE (kJ/mol) | Rationale for Reactivity |
| HCFC-243db (this compound) | C-Cl at C2 | ~330-340 | The C-Cl bond at the secondary carbon (C2) is generally weaker than a C-Cl bond at a primary carbon. |
| C-Cl at C3 | ~340-350 | Primary C-Cl bond. | |
| C-H at C2 | ~400-410 | Secondary C-H bond, weakened by adjacent chlorine. | |
| C-H at C3 | ~410-420 | Primary C-H bond. | |
| HCFC-243fa (3,3-dichloro-1,1,1-trifluoropropane) | C-Cl at C3 | ~340-350 | Geminal dichloro group on a primary carbon. |
| C-H at C2 | ~410-420 | Methylene C-H bonds. | |
| HCFC-243da (1,2-dichloro-1,3,3-trifluoropropane) | C-Cl at C1 | ~335-345 | Influenced by adjacent fluorine and chlorine atoms. |
| C-Cl at C2 | ~330-340 | Secondary C-Cl bond. | |
| C-H at C1, C2, C3 | ~400-420 | Reactivity will depend on the specific hydrogen's environment. | |
| HCFC-243fb (1,3-dichloro-1,1,3-trifluoropropane) | C-Cl at C1 | ~340-350 | Primary C-Cl bond. |
| C-Cl at C3 | ~335-345 | Influenced by geminal fluorine and adjacent chlorine. | |
| C-H at C1, C2 | ~410-420 | Reactivity will depend on the specific hydrogen's environment. |
Note: These are estimated values based on known data for similar compounds. Actual values may vary.
Based on these estimations, isomers with C-Cl bonds on secondary carbons, such as HCFC-243db and HCFC-243da , are predicted to be more reactive with respect to C-Cl bond cleavage.
Atmospheric Reactivity: Reaction with Hydroxyl Radicals (OH)
A crucial aspect of the environmental impact of HCFCs is their atmospheric lifetime, which is largely determined by their reaction rate with hydroxyl (OH) radicals in the troposphere. This reaction is typically initiated by the abstraction of a hydrogen atom.
The rate of this reaction is highly dependent on the C-H bond strength and the steric accessibility of the hydrogen atoms. Isomers with weaker C-H bonds will generally react faster with OH radicals.
Table 2: Estimated OH Radical Reaction Rate Constants and Atmospheric Lifetimes
| Isomer (HCFC) | Estimated k(OH) at 298 K (cm³/molecule·s) | Estimated Atmospheric Lifetime | Key Factors Influencing Reactivity |
| HCFC-243db | 1.5 x 10⁻¹⁴ | ~1.5 years | Presence of a secondary C-H bond. |
| HCFC-243fa | 5.0 x 10⁻¹⁵ | ~4.5 years | Only primary C-H bonds available. |
| HCFC-243da | 1.2 x 10⁻¹⁴ | ~1.8 years | Presence of multiple, varied C-H bonds. |
| HCFC-243fb | 8.0 x 10⁻¹⁵ | ~2.8 years | Presence of primary and secondary C-H bonds. |
Note: These are estimated values based on Structure-Activity Relationships (SARs). Actual values may vary.
From this analysis, HCFC-243db is predicted to have the shortest atmospheric lifetime due to the presence of a more reactive secondary C-H bond, making it more susceptible to degradation in the atmosphere. Conversely, HCFC-243fa , with only primary C-H bonds, is expected to be the most persistent in the atmosphere.
Experimental Protocols for Reactivity Assessment
To validate these theoretical predictions, rigorous experimental protocols are essential.
Protocol 1: Determination of OH Radical Reaction Rate Constants
The relative rate method in a smog chamber is a well-established technique for determining the rate constants for the reaction of OH radicals with organic compounds.[1]
Methodology:
-
Chamber Preparation: A large-volume environmental chamber made of FEP Teflon film is flushed with purified air.
-
Reactant Introduction: Known concentrations of the dichlorotrifluoropropane isomer, a reference compound with a well-characterized OH rate constant (e.g., a simple alkane), and an OH radical precursor (e.g., methyl nitrite) are introduced into the chamber.
-
Photolysis: The mixture is irradiated with blacklamps, which photolyze the methyl nitrite to produce OH radicals.
-
Concentration Monitoring: The concentrations of the test isomer and the reference compound are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The relative loss rates of the test and reference compounds are used to calculate the unknown rate constant using the following equation: k_test = k_ref * (ln([Test]_t₀ / [Test]_t) / ln([Ref]_t₀ / [Ref]_t))
Protocol 2: Thermal Decomposition Analysis
The thermal stability of the isomers can be compared using techniques like pyrolysis coupled with product analysis.
Methodology:
-
Sample Preparation: A dilute mixture of the dichlorotrifluoropropane isomer in an inert gas (e.g., nitrogen or argon) is prepared.
-
Pyrolysis: The gas mixture is passed through a heated reactor (e.g., a quartz tube furnace) at a controlled temperature and residence time.
-
Product Trapping: The effluent from the reactor is passed through a cold trap to collect the decomposition products.
-
Product Analysis: The trapped products are analyzed using GC-MS to identify and quantify the decomposition products.
-
Kinetics: By varying the temperature and residence time, the activation energy and pre-exponential factor for the decomposition reaction can be determined.
Implications for Research and Development
The differences in reactivity among dichlorotrifluoropropane isomers have significant implications:
-
Chemical Synthesis: Isomers with more labile C-Cl bonds may be more suitable as starting materials for nucleophilic substitution reactions.[2][3][4][5][6] Conversely, less reactive isomers may be preferred when stability is crucial.
-
Drug Development: The metabolic fate of a drug candidate can be influenced by the reactivity of its constituent parts. Understanding the reactivity of different isomeric moieties can aid in predicting metabolic pathways and designing more stable and effective pharmaceuticals.
-
Environmental Fate: As demonstrated by the estimated atmospheric lifetimes, the isomeric structure plays a critical role in the environmental persistence of these compounds.[7][8][9][10][11] Isomers with shorter lifetimes are less likely to contribute to long-term atmospheric warming or ozone depletion. The Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) are important metrics in this regard.[10][12][13]
Conclusion
While further experimental data is needed for a definitive quantitative comparison, this guide provides a robust framework for understanding the relative reactivity of dichlorotrifluoropropane isomers based on fundamental chemical principles and established analytical techniques. By considering the interplay of bond strengths, steric effects, and reaction conditions, researchers can better predict the behavior of these compounds and select the most appropriate isomer for their specific application.
References
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Papajak, E., & Truhlar, D. G. (2025). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate. [Link]
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Orkin, V. L., & Kurylo, M. J. (2025). Photochemical Properties of trans-1-Chloro-3,3,3-trifluoropropene (trans-CHCl=CHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, Global Warming Potential, and Ozone Depletion Potential. ResearchGate. [Link]
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Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
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Pitts, J. N., Jr., Winer, A. M., Aschmann, S. M., Carter, W. P. L., & Atkinson, R. (1982). Experimental Protocol For Determining Hydroxyl Radical Reaction Rate Constants. EPA. [Link]
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LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions. Chemistry LibreTexts. [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
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Patten, K. O., & Wuebbles, D. J. (2010). Atmospheric lifetimes and ozone depletion potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model. Atmospheric Chemistry and Physics, 10(22), 10867–10874. [Link]
-
Patouossa, I., Njabon, E., Emadak, A., & Zshika, N. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9, 120-130. [Link]
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ECETOC. (2005). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). [Link]
-
Wuebbles, D. J., Patten, K. O., Johnson, M. T., & Kotamarthi, R. (2010). Atmospheric lifetimes and ozone depletion potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene i. Semantic Scholar. [Link]
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Clark, J. (n.d.). Reactions between halogenoalkanes and hydroxide ions. Chemguide. [Link]
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St. John, P. C., Guan, Y., Kim, Y., Kim, S., & Paton, R. S. (n.d.). BDE Estimator. National Renewable Energy Laboratory. [Link]
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PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]
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U.S. Environmental Protection Agency. (2025, March 25). Ozone-Depleting Substances. [Link]
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Mbuvi, H. M., & Ndakala, A. J. (2025, February 4). Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. ChemRxiv. [Link]
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Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
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Mühle, J., Ganesan, A. L., Miller, B. R., Salameh, P. K., Harth, C. M., Greally, B. R., & Weiss, R. F. (2010). Perfluorocarbons in the global atmosphere: tetrafluoromethane, hexafluoroethane, and octafluoropropane. Atmospheric Chemistry and Physics, 10(11), 5145–5164. [Link]
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A Comparative Guide to Refrigerant Performance: Evaluating 2,3-Dichloro-1,1,1-trifluoropropane and Its Alternatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of refrigerant technology, the pursuit of fluids with optimal thermodynamic properties and minimal environmental impact is paramount. This guide provides a comprehensive comparison of 2,3-Dichloro-1,1,1-trifluoropropane (R-243db), a hydrochlorofluorocarbon (HCFC), with established alternative refrigerants. Due to a notable lack of publicly available experimental performance data for R-243db, this document will first frame the available information for this compound and then provide a detailed, data-driven comparison of well-characterized alternatives: R-134a (a hydrofluorocarbon), R-1234yf (a hydrofluoroolefin), and R-123 (another HCFC). This approach will offer a robust framework for understanding the critical performance metrics and experimental methodologies essential for refrigerant evaluation.
The Evolving Landscape of Refrigerants
The selection of a refrigerant is a critical decision in the design of refrigeration and air-conditioning systems. Historically, chlorofluorocarbons (CFCs) were widely used due to their favorable thermodynamic properties and stability. However, their high Ozone Depletion Potential (ODP) led to their phase-out under the Montreal Protocol. Their successors, HCFCs and hydrofluorocarbons (HFCs), have lower or zero ODP, respectively, but many HFCs possess a high Global Warming Potential (GWP), contributing to climate change. This has driven the development of fourth-generation refrigerants, such as hydrofluoroolefins (HFOs), which offer low GWP and zero ODP.
This compound (R-243db): An Overview and Data Gap
This compound, designated as R-243db or HCFC-243db, is a hydrochlorofluorocarbon. As an HCFC, it contains chlorine and is therefore expected to have a non-zero Ozone Depletion Potential.
Physicochemical Properties of R-243db:
| Property | Value | Source |
| Chemical Formula | C₃H₃Cl₂F₃ | PubChem[1] |
| Molecular Weight | 166.95 g/mol | PubChem[1] |
| Boiling Point | ~76.35 °C (349.5 K) | Cheméo[2] |
| Synonyms | HCFC-243db, 1,2-dichloro-3,3,3-trifluoropropane | PubChem[1] |
Environmental and Safety Considerations:
Performance Data:
A critical gap exists in the scientific literature regarding the experimental or even theoretical performance of R-243db as a refrigerant. Key performance indicators such as the Coefficient of Performance (COP) and Volumetric Cooling Capacity (VCC) under various operating conditions are essential for evaluating its efficiency and suitability in refrigeration systems. Without this data, a direct and meaningful comparison of R-243db with other refrigerants is not possible.
Benchmarking Performance: A Comparative Analysis of Alternative Refrigerants
To provide a comprehensive understanding of refrigerant performance evaluation, this section presents a detailed comparison of three well-characterized refrigerants: R-134a, R-1234yf, and R-123. These have been chosen to represent different classes of refrigerants (HFC, HFO, and HCFC) and have extensive, publicly available performance data.
Key Performance Indicators:
-
Coefficient of Performance (COP): The ratio of the desired cooling effect to the work input required to achieve it. A higher COP indicates greater energy efficiency.
-
Volumetric Cooling Capacity (VCC): The amount of heat removed per unit volume of refrigerant vapor at the compressor inlet. A higher VCC allows for a smaller compressor for a given cooling load.
-
Ozone Depletion Potential (ODP): A relative measure of a substance's ability to destroy stratospheric ozone. The ODP of the reference compound, CFC-11, is 1.
-
Global Warming Potential (GWP): A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂ has a GWP of 1).
-
ASHRAE Safety Classification: A system that classifies refrigerants based on their toxicity and flammability (e.g., A1, A2L, B1).
Comparative Data for Alternative Refrigerants:
| Property | R-134a (HFC) | R-1234yf (HFO) | R-123 (HCFC) |
| Chemical Formula | CH₂FCF₃ | CF₃CF=CH₂ | CHCl₂CF₃ |
| Molecular Weight ( g/mol ) | 102.03 | 114.04 | 152.93 |
| Boiling Point (°C) | -26.1 | -29.5 | 27.8 |
| ODP | 0 | 0 | 0.012[7] |
| GWP (100-year) | 1430 | <1 | 76[7] |
| ASHRAE Safety Classification | A1 | A2L | B1 |
| Performance Notes | Good performance, but high GWP. | Slightly lower COP and VCC than R-134a in some applications, but very low GWP. | Efficient in low-pressure systems, but has an ODP and is being phased out. |
Experimental Determination of Refrigerant Performance
The performance of a refrigerant is determined experimentally using a vapor compression refrigeration cycle test rig, often incorporating a calorimeter. The following provides a generalized protocol for such an evaluation.
Experimental Workflow:
Caption: Experimental workflow for refrigerant performance testing using a calorimeter.
Step-by-Step Experimental Protocol:
-
System Preparation:
-
Evacuate the entire refrigeration system to a deep vacuum to remove non-condensable gases and moisture.
-
Charge the system with the refrigerant under investigation to the manufacturer's specified amount or to an optimized charge determined experimentally.
-
The calorimeter, an insulated chamber containing a secondary fluid (e.g., a water-glycol mixture) and an electric heater, is prepared. The evaporator of the refrigeration cycle is immersed in this secondary fluid.
-
-
Setting Operating Conditions:
-
Start the compressor.
-
Set the desired condenser operating conditions (e.g., by controlling the temperature and flow rate of the cooling medium, typically air or water).
-
Control the evaporator temperature by adjusting the electric heater power in the calorimeter. The heat from the heater provides a quantifiable thermal load on the evaporator.
-
-
Data Acquisition:
-
Allow the system to reach a steady state, where temperatures and pressures at various points in the cycle are stable.
-
Record the following parameters using a data acquisition system:
-
Temperatures and pressures at the inlet and outlet of the compressor, condenser, and evaporator.
-
Electrical power input to the compressor.
-
Electrical power input to the calorimeter heater.
-
Mass flow rate of the refrigerant (can be measured directly with a mass flow meter or calculated from an energy balance on the calorimeter).
-
-
-
Performance Calculation:
-
Refrigerating Effect (Q_e): Determined from the power supplied to the calorimeter heater, which is equal to the heat absorbed by the refrigerant in the evaporator.
-
Compressor Work (W_in): The electrical power consumed by the compressor motor, accounting for motor efficiency.
-
Coefficient of Performance (COP): Calculated as: COP = Q_e / W_in
-
Volumetric Cooling Capacity (VCC): Calculated as: VCC = Q_e / (mass_flow_rate * specific_volume_at_compressor_inlet)
-
-
Data Analysis:
-
Repeat the measurements at various evaporating and condensing temperatures to characterize the refrigerant's performance over a range of operating conditions.
-
Compare the results with those of benchmark refrigerants tested under identical conditions.
-
Logical Relationship of Key Refrigerant Properties
Caption: Interrelationship of refrigerant properties influencing application suitability.
Conclusion
The evaluation of a new or alternative refrigerant requires a comprehensive assessment of its thermodynamic performance, environmental impact, and safety. While this compound (R-243db) has been identified as a refrigerant, the current lack of publicly available data on its COP, VCC, GWP, and ODP prevents a thorough evaluation of its potential as a viable alternative to current-generation refrigerants.
For researchers and scientists, the detailed comparison of established refrigerants like R-134a, R-1234yf, and R-123, along with the outlined experimental protocols, serves as a robust guide for the evaluation of any new refrigerant candidate. The principles of measuring and comparing key performance indicators within a standardized framework are fundamental to advancing the field of refrigeration and air-conditioning towards more efficient and environmentally benign solutions. Future research that provides the missing experimental data for R-243db will be crucial in determining its place, if any, in the future of cooling technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
